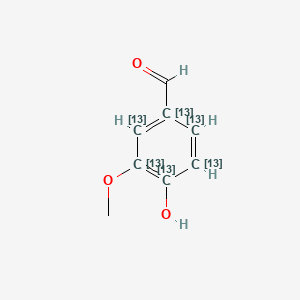
Vanillin-13C6
Vue d'ensemble
Description
Vanillin-13C6 is a stable isotope-labeled compound of vanillin, where all six carbon atoms in the vanillin molecule are replaced with the carbon-13 isotopeThis compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Mécanisme D'action
Target of Action
Vanillin-13C6, a 13C labeled form of vanillin , primarily targets the antioxidant defense system in the body . It interacts with enzymes such as catalase , superoxide dismutase (SOD) , and glutathione , which play crucial roles in neutralizing harmful free radicals .
Mode of Action
This compound exerts its action by modulating the activities of these antioxidant enzymes. It has been found to ameliorate the reduced glutathione level , and enhance the activities of SOD and catalase . This results in a decrease in the levels of malondialdehyde and nitric oxide, which are markers of oxidative stress . Additionally, it inhibits acetylcholinesterase and butyrylcholinesterase activities, while elevating ATPase activity .
Biochemical Pathways
This compound affects several biochemical pathways. It leads to the restoration of oxidative-depleted metabolites and reactivates the pentose phosphate and purine metabolism pathways . It also activates pathways for histidine and selenoamino metabolisms .
Pharmacokinetics
It’s known that vanillin can enhance the passive transport rate and absorption of drugs with moderate oral bioavailability . This suggests that vanillin may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The modulation of antioxidant enzyme activities by this compound results in a neuroprotective effect against oxidative brain damage . It also confers a protective effect on Fe2±induced brain tissues damage . These effects are attributed to the compound’s potent antioxidant properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to enhance the passive transport rate and absorption of drugs, suggesting that its efficacy could be influenced by factors affecting drug absorption . .
Analyse Biochimique
Biochemical Properties
Vanillin-13C6 participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been reported that vanillin can regulate gene expression and exhibit biological activities
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, vanillin has been reported to have neuroprotective, anticarcinogenic, and antioxidant properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that vanillin has non-toxic effects in rat models, suggesting that it is efficiently assimilated and eliminated from their bodies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been reported that vanillin can be produced from lignin via alkaline aerobic oxidation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vanillin-13C6 can be synthesized through several methods, including the incorporation of carbon-13 labeled precursors in the synthesis of vanillin. One common method involves the use of carbon-13 labeled guaiacol and glyoxylic acid under specific reaction conditions to produce this compound. The reaction typically involves:
Reactants: Carbon-13 labeled guaiacol and glyoxylic acid
Conditions: Acidic or basic medium, controlled temperature, and pressure
Catalysts: Various catalysts can be used to optimize the yield and purity of the product
Industrial Production Methods: Industrial production of this compound is similar to that of regular vanillin but involves the use of carbon-13 labeled starting materials. The process includes:
Extraction: Using carbon-13 labeled lignin or guaiacol
Chemical Synthesis: Involving oxidation and hydrolysis steps
Purification: Through crystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Vanillin-13C6 undergoes various chemical reactions similar to regular vanillin, including:
Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of this compound can yield vanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation: Vanillic acid-13C6
Reduction: Vanillyl alcohol-13C6
Substitution: Various substituted vanillin derivatives
Applications De Recherche Scientifique
Vanillin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the biochemical pathways of vanillin in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vanillin-based drugs.
Industry: Applied in the food and fragrance industry for quality control and authentication of natural vanilla products .
Comparaison Avec Des Composés Similaires
Vanillin-13C6 can be compared with other similar compounds such as:
Ethyl this compound: Similar in structure but with an ethoxy group instead of a methoxy group, leading to different flavor profiles and reactivity.
Maltol-13C6: Another flavor compound with a different core structure, used in food and fragrance industries.
Ethyl Maltol-13C6: Similar to maltol but with an ethyl group, enhancing its flavor properties.
Uniqueness:
Isotopic Labeling: The carbon-13 labeling in this compound provides unique advantages in tracing and studying metabolic pathways, making it distinct from its non-labeled counterparts
This compound stands out due to its isotopic labeling, which allows for detailed and precise studies in various scientific fields, making it an invaluable tool for researchers.
Propriétés
IUPAC Name |
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-BOCFXHSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745797 | |
| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-58-6 | |
| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
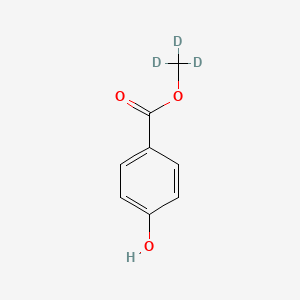
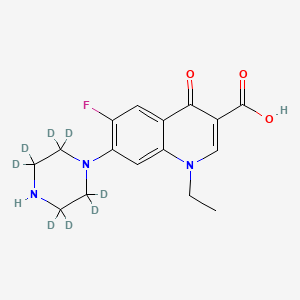

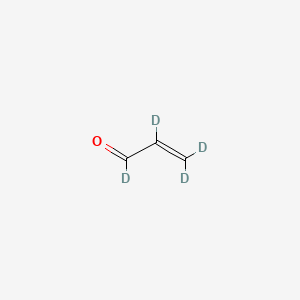
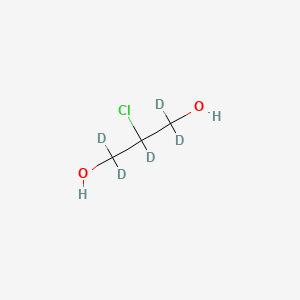
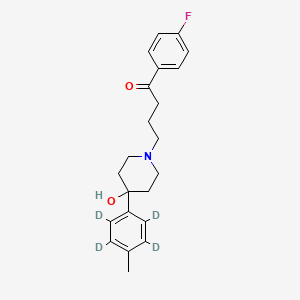

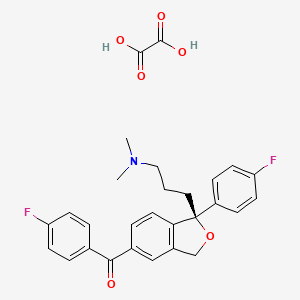
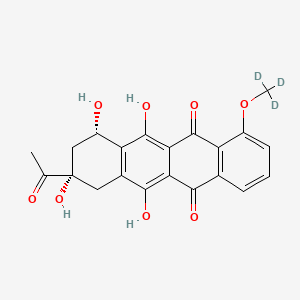
![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
